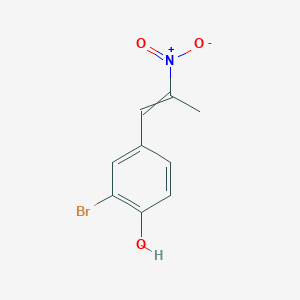
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of phenol, characterized by the presence of a bromine atom at the second position and a nitroprop-1-en-1-yl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol typically involves the condensation of 4-bromobenzaldehyde with nitroethane. The reaction is catalyzed by a base, such as butylamine, and is carried out in acetic acid (AcOH) at elevated temperatures (333 K). The reaction mixture is sonicated until the conversion of the aldehyde is complete . The product is then isolated by pouring the reaction mixture into ice water, filtering off the precipitate, washing it with water, and recrystallizing it from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production would also require efficient purification techniques, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The major product is 2-Bromo-4-(2-aminoprop-1-en-1-yl)phenol.
Substitution: Products depend on the nucleophile used, such as 2-Amino-4-(2-nitroprop-1-en-1-yl)phenol when using an amine.
Aplicaciones Científicas De Investigación
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-ethoxy-4-(2-nitroprop-1-en-1-yl)phenol: Similar structure with an ethoxy group at the sixth position.
1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: Lacks the hydroxyl group present in 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a nitroprop-1-en-1-yl group on the phenol ring
Propiedades
Número CAS |
61131-64-4 |
|---|---|
Fórmula molecular |
C9H8BrNO3 |
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
2-bromo-4-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H8BrNO3/c1-6(11(13)14)4-7-2-3-9(12)8(10)5-7/h2-5,12H,1H3 |
Clave InChI |
JTYVZODPISTIAX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC(=C(C=C1)O)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)
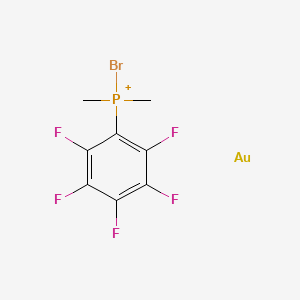
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
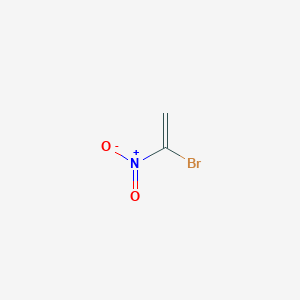
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)

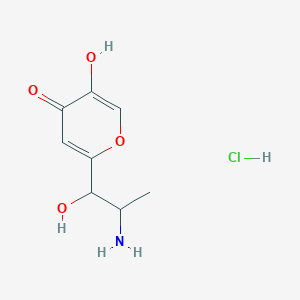
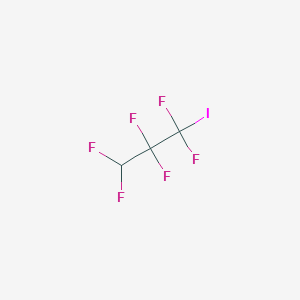

![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)
